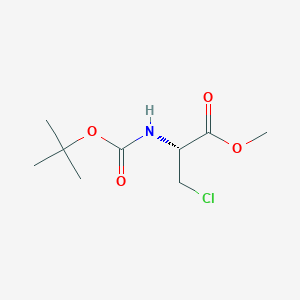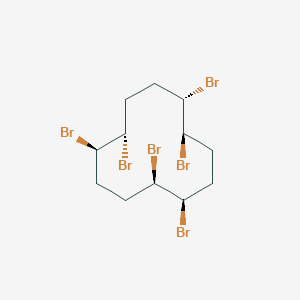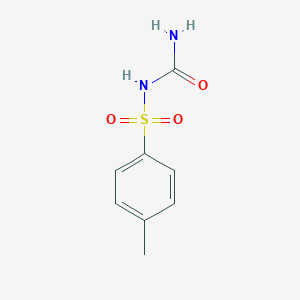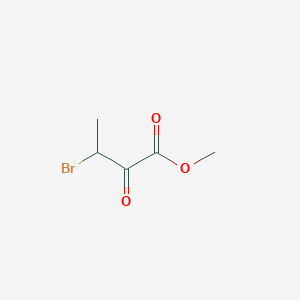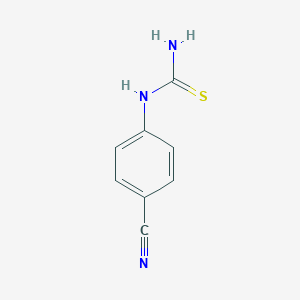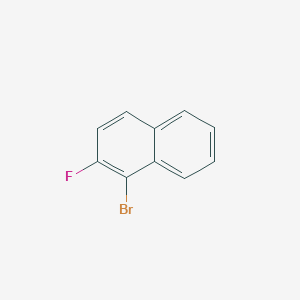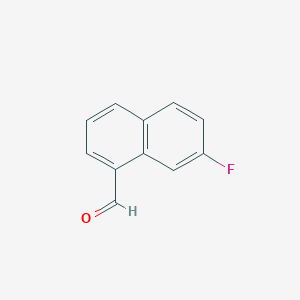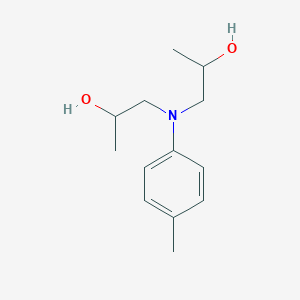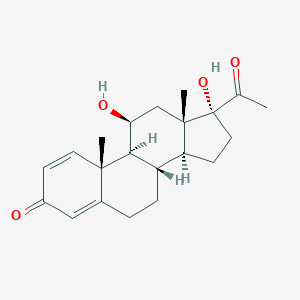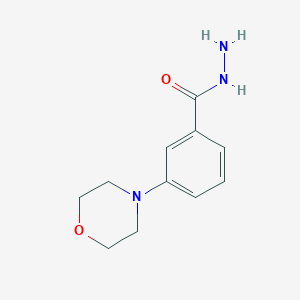![molecular formula C16H18O3 B041139 4-[3-(4-羟基苯基)丙基]-3-甲氧基苯酚 CAS No. 73731-86-9](/img/structure/B41139.png)
4-[3-(4-羟基苯基)丙基]-3-甲氧基苯酚
描述
"4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" may be related to compounds studied for their molecular structures, synthesis methods, and properties. Research often focuses on the optimization of synthesis routes, understanding molecular interactions, and exploring the applications of such compounds in various fields, excluding drug usage and dosage or side effects.
Synthesis Analysis
Studies on related compounds often employ different synthetic routes, including the Schiff bases reduction route or the hydroboration reaction, to achieve high yields and purity. For instance, the hydroboration reaction has been used to synthesize compounds like dihydroconiferyl alcohol from eugenol, indicating a method that might be applicable or analogous to synthesizing "4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" (Pepper et al., 1971).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations, including DFT (B3LYP) with specific basis set calculations, are tools used to determine the molecular structure and spectroscopic data of related compounds. These studies reveal molecular parameters such as bond length, bond angle, and intramolecular charge transfer, providing insights into the molecular structure of similar compounds (A. Viji et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds can be studied through various spectroscopic techniques and theoretical analyses. Research on related compounds like 1-phenyl-3(4-methoxyphenyl)-2-propenone explores structural, spectral, and electronic properties through density functional theory and experimental spectroscopic investigations, providing a foundation for understanding the chemical behavior of "4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol" (Revathi H et al., 2021).
科学研究应用
Antioxidant Properties : Poly(4-methoxyphenol), synthesized with horseradish peroxidase and sodium dodecyl sulfate, produces a light yellow powder with excellent antioxidant properties. This makes it a promising agent for various applications (Zheng et al., 2013).
Improved Yield in Synthesis : An improved method for synthesizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, using KOH as a catalyst, achieved an average yield of 95%, conforming to literature standards (Huo Xiao-jian, 2010).
Molecular Structure and Spectroscopic Data Analysis : The study of 4-Methoxy-2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]-1, 3-thiazol-4-yl]phenol provided insights into its molecular structure and spectroscopic data (Viji et al., 2020).
Aldose Reductase Inhibition : Compound 5b, related to 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, is identified as a potent and selective inhibitor of aldose reductase, showing potential as a lead compound for targeting long-term diabetes complications (Chatzopoulou et al., 2011).
Synthesis Improvement : An improved synthesis method for 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol and 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanol from 4-allyl-2-methoxyphenol was developed (Pepper et al., 1971).
Serum Analysis : A sensitive and specific method was developed for determining 4-hydroxyanisole in serum, which is used in the treatment of malignant melanomas (Buell & Girard, 1984).
Hydrogen Bond Studies : Methoxyphenols and dimethoxybenzenes, which include compounds like 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, form strong intermolecular and intramolecular hydrogen bonds, influencing their thermodynamic properties and structures (Varfolomeev et al., 2010).
Agrobacterium Virulence and Gene Transfer in Plants : Phenolic compounds with an unsaturated lateral chain, including methoxy groups, can increase Agrobacterium virulence and gene transfer in plants (Joubert et al., 2002).
Liquid Crystallinity-Enhancing Coatings : Stereoregular polymethacrylates with mesogenic ester groups, possibly including compounds similar to 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol, show potential for high-performance, liquid crystallinity-enhancing coatings (Nakano et al., 1993).
Catalysis in Synthesis : Ammonium ferric sulfate dodecahydrate was used as a catalyst for the synthesis of amyl 4-hydroxy-3-methoxycinnamate from 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid and 1-pentanol (Lin Xin-jie, 2012).
属性
IUPAC Name |
4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJJQWAYMRTLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



